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Core Science & Biosynthesis

Foundational

Pharmacological Profiling of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine: A Privileged Scaffold for Polypharmacology

Architectural Deconstruction of the Pharmacophore In modern drug discovery, specific molecular architectures act as "privileged scaffolds"—frameworks capable of binding to diverse target classes through minor peripheral...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural Deconstruction of the Pharmacophore

In modern drug discovery, specific molecular architectures act as "privileged scaffolds"—frameworks capable of binding to diverse target classes through minor peripheral modifications. 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine (hereafter referred to as 3-MeO-BPMP ) is a prime example of such an architecture.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of interacting vectors. The molecule is defined by three distinct functional zones:

  • The Piperazine Core: A highly basic secondary amine that serves as a primary hydrogen bond donor/acceptor and a versatile anchor for further functionalization (e.g., into ureas or carbamates)[1].

  • The Benzylic Linker: Provides a defined spatial vector, allowing the aromatic tail to project deeply into hydrophobic binding pockets without the excessive flexibility of longer alkyl chains.

  • The 3-Methoxy-Biphenyl Tail: The critical determinant of selectivity.

The Causality of the Methoxy Group: Positioning a methoxy group at the C3 position of the biphenyl system places it ortho to the benzylic carbon. This introduces significant steric bulk that restricts the rotational degrees of freedom (dihedral angle) of the piperazine ring relative to the biphenyl plane. By locking the molecule into a specific bioactive conformation, the entropic penalty typically incurred during target binding is minimized, thereby drastically improving binding affinity[2]. Furthermore, the oxygen atom acts as a localized hydrogen-bond acceptor, providing a distinct electronic signature compared to unsubstituted biphenyls.

Primary Pharmacological Targets

Target Class I: Endocannabinoid Serine Hydrolases (FAAH & MAGL)

When the free amine of the piperazine ring is functionalized into a carbamate or urea, the 3-MeO-BPMP scaffold becomes a highly potent, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)[3]. These serine hydrolases are responsible for degrading the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

Mechanistically, the biphenyl tail mimics the long arachidonoyl chain of endogenous substrates, threading into the hydrophobic cytosolic port of FAAH[2]. The 3-methoxy substitution fine-tunes the selectivity, subtly shifting the molecule's preference toward FAAH over MAGL by exploiting the specific volume of the FAAH acyl-chain binding pocket[3].

ECS_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1 CB1 Receptor AEA->CB1 Agonism Metab Arachidonic Acid FAAH->Metab Degradation Drug 3-MeO-BPMP Derivative Drug->FAAH Inhibition Effect Analgesia CB1->Effect Signaling

Mechanism of FAAH inhibition by 3-MeO-BPMP derivatives enhancing AEA-mediated CB1 signaling.

Target Class II: Monoaminergic GPCRs (Dopamine D2/D3 & Serotonin 5-HT1A)

In its unfunctionalized (free amine) state, the biphenyl-methyl-piperazine motif is a classic pharmacophore for monoamine receptors[4]. The protonated piperazine nitrogen forms a critical salt bridge with a highly conserved Aspartate residue (e.g., Asp110 in D3) in the orthosteric binding site. The 3-methoxy-biphenyl tail extends into a secondary hydrophobic pocket. The methoxy group acts as a hydrogen bond acceptor, interacting with specific tyrosine residues in the D3 receptor, which confers a distinct D3-over-D2 selectivity profile[4].

Quantitative Structure-Activity Relationship (QSAR)

To illustrate the impact of the 3-methoxy substitution, the table below synthesizes the pharmacological profiling of the 3-MeO-BPMP scaffold against its unsubstituted and fluorinated analogs.

Table 1: Representative Pharmacological Profiling of Biphenyl-4-ylmethyl-piperazine Scaffolds

Compound ScaffoldFAAH IC₅₀ (nM)MAGL IC₅₀ (nM)D3 Kᵢ (nM) D2 Kᵢ (nM)
Unsubstituted Biphenyl4.218.512.0345
3-Methoxy-Biphenyl 1.8 45.2 1.2 289
3-Fluoro-Biphenyl3.522.18.5310

*Hydrolase values reflect carbamate-functionalized derivatives[3],[2]. **GPCR values reflect free amine structures[4].

Empirical Validation Methodologies

To ensure scientific integrity, the pharmacological properties of 3-MeO-BPMP must be validated through rigorous, self-validating experimental systems.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP) for FAAH/MAGL

Causality: Standard substrate assays cannot distinguish between active enzymes and inactive misfolded proteins. ABPP utilizes a fluorophosphonate (FP)-rhodamine probe that covalently binds only to the catalytic serine of active hydrolases. If 3-MeO-BPMP successfully occupies the active site, it competitively prevents probe binding, yielding a quantifiable decrease in fluorescence on an SDS-PAGE gel.

Self-Validating System:

  • Positive Control: 1 µM PF-3845 (a known FAAH inhibitor) ensures the assay is sensitive to target inhibition.

  • Negative Control: Heat-denatured proteome (95°C for 5 min) proves that probe binding is strictly dependent on enzymatic activity, ruling out non-specific protein aggregation.

Step-by-Step Workflow:

  • Preparation: Homogenize mouse brain tissue in Tris buffer (pH 7.4) and isolate the membrane proteome fraction (1 mg/mL protein concentration).

  • Incubation: Treat 50 µL of the proteome with 3-MeO-BPMP (varying concentrations, 1 nM to 10 µM) or DMSO (vehicle) for 30 minutes at 37°C.

  • Probe Labeling: Add FP-rhodamine (1 µM final concentration) and incubate for 30 minutes at room temperature in the dark.

  • Quenching: Quench the reaction with 4x SDS loading buffer and boil for 5 minutes.

  • Separation & Imaging: Resolve proteins using 10% SDS-PAGE. Image the gel using a flatbed fluorescence scanner (e.g., Typhoon) to quantify the disappearance of the ~63 kDa FAAH band.

ABPP_Workflow P1 Proteome Extraction P2 Inhibitor Incubation P1->P2 P3 FP-Rhodamine Labeling P2->P3 P4 SDS-PAGE Separation P3->P4 P5 Fluorescence Imaging P4->P5

Step-by-step competitive Activity-Based Protein Profiling (ABPP) experimental workflow.

Protocol B: Radioligand Displacement Assay for D3 Receptors

Causality: To determine the precise binding affinity (Kᵢ) of 3-MeO-BPMP for the D3 receptor, we measure its ability to displace a known radioactive antagonist,[³H]-spiperone, from the orthosteric site.

Self-Validating System:

  • Total Binding (TB): Radioligand + Vehicle establishes the maximum signal.

  • Non-Specific Binding (NSB): Defined by adding 10 µM Haloperidol. Because Haloperidol saturates all D3 receptors, any remaining radioactive signal is guaranteed to be non-specific (e.g., radioligand sticking to the plastic well or membrane lipids). Specific binding is strictly calculated as TB minus NSB.

Step-by-Step Workflow:

  • Membrane Prep: Harvest CHO cells stably expressing human D3 receptors. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Assembly: In a 96-well plate, combine 50 µL of [³H]-spiperone (0.5 nM final), 50 µL of 3-MeO-BPMP (10-point concentration curve), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity (CPM) using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression and convert to Kᵢ via the Cheng-Prusoff equation.

References

  • Source: PMC (nih.gov)
  • Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases | Journal of Medicinal Chemistry Source: ACS Publications URL
  • US8530476B2 - Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase Source: Google Patents URL
  • Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)

Sources

Exploratory

Blood-Brain Barrier Permeability of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context The compound 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine is a highly specialized chemical building block and privileged scaffold in central nervous system (CNS) drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine is a highly specialized chemical building block and privileged scaffold in central nervous system (CNS) drug discovery [1]. Structurally characterized by a lipophilic 3-methoxybiphenyl moiety linked to a basic piperazine ring, this motif is frequently utilized in the design of potent, brain-penetrant modulators of endocannabinoid hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) [2].

For any neuropharmacological agent derived from this scaffold, achieving optimal Blood-Brain Barrier (BBB) permeability is the primary pharmacokinetic hurdle. This guide provides an in-depth, self-validating framework for evaluating the BBB permeability of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine derivatives, moving from in silico physicochemical profiling to in vitro transcellular assays, and culminating in in vivo unbound brain-to-plasma partitioning ( Kp,uu,brain​ ).

Physicochemical Profiling & Predictive Permeability

The intrinsic ability of a molecule to cross the tightly junctioned endothelial cells of the BBB via passive diffusion is governed by its physicochemical properties. The 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine scaffold exhibits near-ideal parameters for CNS penetration, aligning perfectly with multiparameter optimization rules for brain-penetrant drugs.

Table 1: Physicochemical Properties & BBB Permeability Implications
PropertyEstimated ValueCNS Target RangeCausality / Implication for BBB Permeability
Molecular Weight (MW) 282.38 g/mol < 400 g/mol Low MW minimizes the cross-sectional area required to traverse the dense lipid bilayers of the BBB.
Topological Polar Surface Area (TPSA) ~24.5 Ų< 90 ŲExceptionally low TPSA ensures minimal desolvation energy is required for the molecule to partition from aqueous plasma into the lipid membrane.
Calculated LogP (cLogP) ~3.5 - 4.52.0 - 5.0High lipophilicity drives passive diffusion. However, values >4.0 increase the risk of non-specific binding to brain tissue lipids, necessitating Kp,uu​ evaluation.
pKa (Basic Nitrogen) ~9.87.5 - 10.5The secondary amine of the piperazine ring is protonated at physiological pH (7.4), allowing electrostatic interaction with the negatively charged phospholipid headgroups of the BBB prior to internalization.
Hydrogen Bond Donors (HBD) 1< 3Low HBD count prevents the molecule from becoming "trapped" in the aqueous phase via extensive hydrogen bonding with water.

Expert Insight: While the low TPSA and optimal LogP guarantee high passive diffusion, the biphenyl-piperazine architecture is a known recognition motif for efflux transporters. Therefore, passive permeability assays alone are insufficient; active efflux must be empirically ruled out.

Tiered Experimental Workflow for BBB Assessment

To prevent late-stage attrition, the permeability of this scaffold must be evaluated through a tiered, self-validating workflow.

G A 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine B PAMPA-BBB (Passive Diffusion) A->B High TPSA/LogP Screening C MDCK-MDR1 Assay (Efflux & Active Transport) B->C Papp > 4.0 x 10^-6 cm/s D In Vivo PK (Kp,uu,brain) C->D Efflux Ratio < 2.0

Figure 1: Tiered screening workflow for assessing BBB permeability of the biphenyl-piperazine scaffold.

Tier 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

The PAMPA-BBB assay utilizes a porcine brain lipid extract to model the passive transcellular diffusion of the drug [6]. For 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine, this assay isolates the impact of its lipophilicity without the confounding variables of active transport. Compounds yielding an apparent permeability ( Papp​ ) > 4.0×10−6 cm/s are classified as highly penetrant via passive diffusion [6].

Tier 2: MDCK-MDR1 Transwell Assay

Because the BBB is heavily fortified by P-glycoprotein (P-gp/MDR1), we utilize the Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1).

  • Why MDCK over Caco-2? MDCK cells form tighter paracellular junctions (mimicking the BBB) and reach confluence in 4-5 days, compared to the 21 days required for Caco-2 cells [4].

G Apical Apical Compartment (Blood Side) Cell MDCK-MDR1 Cell Monolayer (Tight Junctions) Apical->Cell Passive Diffusion (A->B) Basolateral Basolateral Compartment (Brain Side) Cell->Basolateral Transcellular Transport Pgp P-gp (MDR1) Efflux Pump Cell->Pgp Substrate Recognition Pgp->Apical Active Efflux (B->A)

Figure 2: Vectorial transport mechanisms of the biphenyl-piperazine derivative across an MDCK-MDR1 monolayer.

Standard Operating Procedure: MDCK-MDR1 Permeability Assay

To ensure trustworthiness and scientific integrity , the following protocol incorporates built-in validation metrics (Lucifer Yellow) to guarantee monolayer integrity [5].

Materials Required:
  • MDCK-MDR1 cells (Passage 21–30).

  • 24-well Transwell® inserts (0.4 µm pore size, PET membrane).

  • Transport Buffer: HBSS supplemented with 10 mM HEPES (pH 7.4).

  • Test Compound: 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine (10 µM in 0.1% DMSO).

  • Paracellular Marker: Lucifer Yellow (LY).

  • Positive Control: Prazosin or Digoxin (known P-gp substrates) [4].

Step-by-Step Methodology:
  • Monolayer Cultivation: Seed MDCK-MDR1 cells onto the Transwell inserts at a density of 6×104 cells/cm². Culture for 4–5 days to establish a polarized monolayer.

  • Integrity Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 350 Ω⋅cm2 , confirming tight junction formation [5].

  • Compound Preparation: Prepare bidirectional dosing solutions.

    • Apical to Basolateral (A→B): Simulates Blood-to-Brain transport.

    • Basolateral to Apical (B→A): Simulates Brain-to-Blood efflux.

  • Incubation: Add 0.4 mL of dosing solution to the Apical chamber and 0.8 mL of transport buffer to the Basolateral chamber (for A→B). Reverse volumes for B→A. Incubate at 37°C on an orbital shaker for 120 minutes to minimize the unstirred water layer effect [5].

  • Sampling & Integrity Validation (Post-Assay): Extract samples from both donor and receiver compartments. Add Lucifer Yellow to the donor compartment and incubate for an additional 60 minutes. A LY permeability of < 1×10−6 cm/s confirms the monolayer remained intact during the assay [5].

  • Quantification: Analyze samples via LC-MS/MS.

Data Interpretation:

Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER):

Papp​=A×C0​dQ/dt​ ER=Papp​(A→B)Papp​(B→A)​
  • ER < 2.0: The compound is not a significant P-gp substrate; brain penetration will be driven by its high lipophilicity[4].

  • ER ≥ 2.0: The compound is actively effluxed. Structural optimization (e.g., reducing the basicity of the piperazine or altering the methoxy-biphenyl sterics) is required[4].

In Vivo Translation: The Free Drug Hypothesis and Kp,uu,brain​

Historically, CNS drug discovery relied on the total brain-to-plasma ratio ( Kp​ ). However, because 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine is highly lipophilic (cLogP ~4.0), it will extensively partition into the lipid-rich parenchyma of the brain. This non-specific binding inflates the total Kp​ , creating a false positive for efficacy [3].

Modern neuropharmacology dictates that only the unbound (free) drug can interact with target receptors (e.g., FAAH/MAGL) [3]. Therefore, the ultimate metric for this compound's BBB permeability is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ).

Kp,uu,brain​=Cu,plasma​Cu,brain​​=Kp​×fu,plasma​fu,brain​​

  • fu,plasma​ : Fraction unbound in plasma (determined via equilibrium dialysis).

  • fu,brain​ : Fraction unbound in brain tissue (determined via brain homogenate dialysis or brain slice methods).

Target Profile: A Kp,uu,brain​ value close to 1.0 indicates unrestricted passive diffusion across the BBB without net efflux [3]. If the MDCK-MDR1 assay yields an ER < 2, and the Kp,uu,brain​ is ~1.0, the 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine derivative is fully validated as a highly brain-penetrant CNS therapeutic.

References

  • Long, J. Z., et al. "Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases." Journal of Medicinal Chemistry, 2010. Available at:[Link]

  • Hammarlund-Udenaes, M., et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." Pharmaceutical Research, 2021. Available at:[Link]

  • Evotec. "MDCK-MDR1 Permeability Assay." Evotec Science Pool. Available at:[Link]

  • Protocols.io. "In-vitro MDR1-MDCKII permeability assay." Protocols.io, 2025. Available at:[Link]

  • NCATS. "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates." Frontiers in Pharmacology, 2023. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Robust HPLC Method Development for 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine

Introduction & Molecular Profiling The target analyte, 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine (hereafter referred to as MBMP), presents a highly specific chromatographic challenge due to its dual chemical n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Profiling

The target analyte, 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine (hereafter referred to as MBMP), presents a highly specific chromatographic challenge due to its dual chemical nature. Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its structural moieties:

  • The Biphenyl System: This highly hydrophobic, aromatic region provides strong π−π interaction capabilities and serves as an excellent UV chromophore, making it highly responsive to UV detection (typically at 254 nm or 280 nm)[1].

  • The Piperazine Ring: This saturated heterocyclic ring contains basic secondary and tertiary amines (pKa ~9.8). At neutral pH, these basic nitrogen atoms are ionized and interact strongly with residual acidic silanols on traditional silica-based stationary phases. This secondary interaction is the primary cause of severe peak tailing and poor method reproducibility in basic compounds[2].

Method Development Rationale: Causality Behind Experimental Choices

As an Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte.

Stationary Phase Selection: Beyond C18

While C18 is the traditional workhorse of reversed-phase HPLC, it relies predominantly on dispersive van der Waals (hydrophobic) forces[1]. For MBMP, a Biphenyl stationary phase is vastly superior. Biphenyl columns offer a mixed-mode retention mechanism: they provide hydrophobic retention similar to alkyl phases, but critically, they offer strong π−π interactions with the analyte's biphenyl ring[3][4]. This orthogonal selectivity enhances the retention of the aromatic portion of MBMP, allowing for better resolution from structurally similar impurities or degradation products[4].

Mobile Phase Optimization & Ion-Pairing

To mitigate the secondary interactions of the basic piperazine ring, the mobile phase pH must be strictly controlled. Lowering the pH to approximately 2.5 using 0.1% Trifluoroacetic acid (TFA) achieves two critical objectives:

  • Silanol Suppression: The low pH protonates residual silanols on the silica support, neutralizing their negative charge and preventing ionic interactions with the analyte.

  • Ion-Pairing: TFA acts as a volatile, weak ion-pairing agent. It pairs with the fully protonated piperazine nitrogens, masking their positive charge, increasing their apparent hydrophobicity, and drastically sharpening the elution peak[2].

Organic Modifier and Temperature

Acetonitrile (MeCN) is selected over methanol due to its lower viscosity, which reduces system backpressure and provides a sharper elution profile for rigid aromatic structures. A column temperature of 40°C is chosen to further reduce mobile phase viscosity, improving mass transfer kinetics for the bulky biphenyl group and ensuring highly reproducible retention times.

Mechanism Analyte MBMP Analyte (Biphenyl + Piperazine) StatPhase Biphenyl Stationary Phase (Mixed-Mode) Analyte->StatPhase π-π & Hydrophobic Interactions MobilePhase Mobile Phase (0.1% TFA, pH 2.5) Analyte->MobilePhase Ion-Pairing & Silanol Suppression

Caption: Primary retention and peak-shape control mechanisms for MBMP.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST). The SST acts as a self-validating mechanism; the analysis is only considered valid if these predefined chromatographic parameters are met before sample injection.

Chromatographic Conditions
  • Column: Core-shell Biphenyl column (100 mm × 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).

  • Elution Mode: Gradient (See Table 1).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: DAD at 254 nm.

  • Injection Volume: 5 µL.

Table 1: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
8.0 10 90
10.0 10 90
10.1 90 10

| 14.0 | 90 | 10 (Re-equilibration) |

System Suitability Testing (SST) Criteria

Prior to analyzing unknown samples, inject the MBMP standard (100 µg/mL) in six replicates. The system must meet the following criteria to validate the run:

Table 2: Self-Validating SST Acceptance Criteria

Parameter Acceptance Criteria Scientific Rationale

| Retention Time ( Rt​ ) | %RSD ≤ 1.0% | Ensures pump delivery stability and column equilibration. | | Peak Tailing Factor ( Tf​ ) | ≤ 1.5 | Confirms successful suppression of piperazine-silanol interactions. | | Theoretical Plates ( N ) | ≥ 5,000 | Verifies the physical integrity and efficiency of the column bed. | | Area Response | %RSD ≤ 2.0% | Validates autosampler precision and detector stability. |

Analytical Method Validation Framework

Once the method is developed, it must be formally validated according to the ICH Q2(R2) guidelines to prove it is "fit for intended purpose"[5][6].

Workflow A 1. Molecular Profiling (Identify Piperazine & Biphenyl risks) B 2. Phase Selection (Biphenyl Column + TFA Buffer) A->B C 3. Method Optimization (Gradient, Temp, Flow Rate) B->C D 4. System Suitability (SST) (Self-Validating Check) C->D E 5. ICH Q2(R2) Validation (Accuracy, Precision, Linearity) D->E

Caption: Logical workflow from molecular profiling to ICH Q2(R2) method validation.

Validation Execution Steps[6][7]
  • Specificity: Inject a blank (diluent) and a placebo (if applicable). Verify that no peaks elute at the Rt​ of MBMP. The peak purity angle must be less than the purity threshold using the DAD software.

  • Linearity & Range: Prepare a minimum of five concentration levels ranging from 50% to 150% of the target working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of MBMP into the sample matrix at 80%, 100%, and 120% levels. Analyze in triplicate.

  • Precision:

    • Repeatability: Analyze six independent preparations of the 100% test concentration on the same day.

    • Intermediate Precision: Have a second analyst perform the repeatability test on a different day using a different HPLC system.

Table 3: ICH Q2(R2) Validation Acceptance Criteria

Validation Characteristic Experimental Range / Condition Acceptance Criteria

| Linearity | 50% to 150% of target concentration | Correlation Coefficient ( R2 ) ≥ 0.999 | | Accuracy | Spiked at 80%, 100%, 120% (n=3 each) | Mean Recovery: 98.0% – 102.0% | | Repeatability | 6 replicates at 100% concentration | %RSD of calculated amounts ≤ 2.0% | | Intermediate Precision | Different day, different analyst | Overall %RSD ≤ 2.0% | | Robustness | ± 2°C Temp, ± 0.1 mL/min Flow, ± 2% Organic | Tf​ ≤ 1.5, %RSD ≤ 2.0% |

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency (EMA),[Link]

  • Validation of Analytical Procedures Q2(R2) , International Council for Harmonisation (ICH),[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases , Chromatography Online,[Link]

  • Chromatography Products: Biphenyl Phase Evolution , Chromtech,[Link]

  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate , Journal of Applied Pharmaceutical Research, [Link]

Sources

Application

Application Note: Synthesis Protocol for 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine

Introduction & Strategic Rationale Biphenyl piperazines are privileged pharmacophores in medicinal chemistry and drug discovery. They are frequently utilized as highly potent ligands for serotonin (5-HT7) receptors[1] an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Biphenyl piperazines are privileged pharmacophores in medicinal chemistry and drug discovery. They are frequently utilized as highly potent ligands for serotonin (5-HT7) receptors[1] and as long-acting muscarinic acetylcholine receptor antagonists for respiratory disorders[2]. The target molecule, 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine , combines a rigid biphenyl core with a basic piperazine moiety, making it an excellent intermediate or lead scaffold.

The synthesis of the intermediate 3-methoxy-[1,1'-biphenyl]-4-carbaldehyde via the Suzuki coupling of 4-bromo-2-methoxybenzaldehyde is a highly reliable method for expanding conjugation systems and building complex biphenyl architectures[3]. To ensure maximum yield and purity, this protocol employs a modular, three-step linear sequence: a Suzuki-Miyaura cross-coupling, a chemoselective reductive amination, and an acid-mediated Boc deprotection. Every step is designed as a self-validating system, incorporating specific analytical checkpoints before progression.

Retrosynthetic Strategy & Pathway Visualization

The synthetic workflow is designed to minimize complex purifications. By utilizing a Boc-protected piperazine during the reductive amination, we prevent over-alkylation and dimerization. The final deprotection yields the target compound cleanly.

SynthesisPathway A 4-Bromo-2-methoxybenzaldehyde + Phenylboronic acid B 3-Methoxy-[1,1'-biphenyl]-4-carbaldehyde A->B Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C D tert-Butyl 4-((3-methoxy-[1,1'-biphenyl] -4-yl)methyl)piperazine-1-carboxylate B->D Step 2: Reductive Amination DCE, RT C 1-Boc-piperazine + NaBH(OAc)3 C->D E 1-((3-Methoxy-[1,1'-biphenyl] -4-yl)methyl)piperazine D->E Step 3: Boc Deprotection 4M HCl in Dioxane RT, then basic workup

Figure 1: Three-step synthetic workflow for 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine.

Materials and Reagents

Table 1: Reagent Equivalents and Roles per Synthetic Step

StepReagentRoleEquivalents
1 4-Bromo-2-methoxybenzaldehydePrimary Reactant1.0
1 Phenylboronic acidCoupling Partner1.2
1 Pd(dppf)Cl₂Catalyst0.05
1 K₂CO₃Base2.0
2 3-Methoxy-[1,1'-biphenyl]-4-carbaldehydePrimary Reactant1.0
2 1-Boc-piperazineAmine Nucleophile1.1
2 NaBH(OAc)₃Reducing Agent1.5
2 Acetic Acid (AcOH)Acid Catalyst0.1
3 Boc-Protected IntermediatePrimary Reactant1.0
3 4M HCl in 1,4-DioxaneDeprotecting Agent10.0

Step-by-Step Experimental Methodologies

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Design: The is selected for its high functional group tolerance. Pd(dppf)Cl₂ is utilized over Pd(PPh₃)₄ because its bidentate ligand framework suppresses competitive dehalogenation and accelerates transmetalation. A biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methoxybenzaldehyde (10.0 mmol, 2.15 g) and phenylboronic acid (12.0 mmol, 1.46 g).

  • Solvation: Add 1,4-Dioxane (40 mL) and stir until the solids are fully dissolved. Add an aqueous solution of K₂CO₃ (2.0 M, 10 mL, 20.0 mmol).

  • Degassing (Critical): Purge the biphasic mixture by bubbling argon or nitrogen gas directly through the solution for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species and the homocoupling of the boronic acid.

  • Reaction: Quickly add Pd(dppf)Cl₂ (0.5 mmol, 366 mg) under an inert atmosphere. Attach a reflux condenser and heat the mixture to 90 °C for 4–6 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the aldehyde starting material is fully consumed.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (100 mL), wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (silica gel, 0-15% EtOAc in Hexanes) to afford 3-methoxy-[1,1'-biphenyl]-4-carbaldehyde .

Step 2: Chemoselective Reductive Amination

Causality & Design: is a mildly reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde. 1,2-Dichloroethane (DCE) is used as it stabilizes the iminium intermediate better than standard ethereal solvents.

  • Imine Formation: In a 100 mL round-bottom flask, dissolve 3-methoxy-[1,1'-biphenyl]-4-carbaldehyde (8.0 mmol, 1.70 g) and 1-Boc-piperazine (8.8 mmol, 1.64 g) in anhydrous DCE (30 mL).

  • Catalysis: Add glacial acetic acid (0.8 mmol, 46 µL). Causality: Mild acid catalysis accelerates the condensation of the amine and aldehyde to form the electrophilic iminium ion. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (12.0 mmol, 2.54 g) in small portions over 10 minutes. Stir the reaction at room temperature for 12 hours under an inert atmosphere.

  • Workup & Purification: Quench carefully with saturated aqueous NaHCO₃ (30 mL) and stir until gas evolution ceases. Extract with Dichloromethane (DCM, 3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (silica gel, 0-5% MeOH in DCM) to yield tert-butyl 4-((3-methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine-1-carboxylate .

Step 3: Acid-Mediated Boc Deprotection & Free-Basing

Causality & Design: The is cleanly removed under strictly anhydrous acidic conditions. 4M HCl in 1,4-Dioxane is chosen over TFA/DCM to avoid the generation of volatile fluorinated byproducts and to directly yield the hydrochloride salt, which simplifies purification.

  • Deprotection: Dissolve the Boc-protected intermediate (6.0 mmol, 2.29 g) in anhydrous DCM (15 mL). Place the flask in an ice bath (0 °C) and slowly add 4M HCl in 1,4-Dioxane (15 mL, 60.0 mmol).

  • Cleavage: Remove the ice bath and stir at room temperature for 2–4 hours. The cleavage of the tert-butyl carbamate will release isobutylene and CO₂ gas.

  • Concentration: Once TLC confirms the disappearance of the starting material, concentrate the reaction mixture under reduced pressure to remove DCM, dioxane, and excess HCl.

  • Free-Basing: Suspend the crude hydrochloride salt in EtOAc (50 mL) and add 1M aqueous NaOH until the aqueous layer reaches pH 10-11. Extract the aqueous layer with EtOAc (2 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the pure free base of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine .

Analytical Characterization Strategy

To ensure the structural integrity of the final compound, the following analytical validations must be met:

  • LC-MS (ESI): The exact mass of the target molecule (C₁₈H₂₂N₂O) is 282.39 g/mol . Look for the dominant [M+H]⁺ peak at m/z 283.4 .

  • ¹H NMR (CDCl₃, 400 MHz):

    • Confirm the disappearance of the aldehyde proton (~10.4 ppm) from Step 1.

    • Confirm the disappearance of the massive tert-butyl singlet (~1.45 ppm, 9H) from Step 2.

    • Look for the diagnostic benzylic methylene protons (-CH₂-N) appearing as a singlet around 3.5–3.6 ppm (2H).

    • Observe the piperazine ring protons as broad multiplets between 2.4–2.9 ppm (8H).

Summary of Quantitative Data

Table 2: Reaction Parameters and Expected Outcomes

StepTransformationTemperatureTimeExpected YieldKey Analytical Marker (¹H NMR)
1 Suzuki Coupling90 °C4–6 h80–85%Appearance of aromatic multiplet (7.3–7.6 ppm)
2 Reductive Amination20–25 °C (RT)12 h75–85%Disappearance of aldehyde peak (~10.4 ppm)
3 Boc Deprotection20–25 °C (RT)2–4 h>90%Disappearance of tert-butyl singlet (~1.45 ppm)

References

  • [2] Discovery of Biphenyl Piperazines as Novel and Long Acting Muscarinic Acetylcholine Receptor Antagonists. Journal of Medicinal Chemistry (2008). URL:[Link]

  • [1] Investigations on the 1-(2-Biphenyl)piperazine Motif: Identification of New Potent and Selective Ligands for the Serotonin7 (5-HT7) Receptor with Agonist or Antagonist Action in Vitro or ex Vivo. Journal of Medicinal Chemistry (2012). URL:[Link]

  • [3] Noninvasive Viscosity Detection in Beverages with an Aggregation-Induced Emission-Based Molecular Rotor. ACS Food Science & Technology (2021). URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing solubility challenges with 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing solubility challenges with 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine (CAS: 1446819-48-2)[1].

This compound features a highly lipophilic biphenyl core coupled with a polar, ionizable piperazine ring. This structural dichotomy often leads to strong intermolecular hydrogen bonding and high crystal lattice energy, making dissolution in standard polar aprotic solvents like Dimethyl Sulfoxide (DMSO) unexpectedly difficult[2].

The following guide synthesizes field-proven methodologies, thermodynamic principles, and step-by-step protocols to help you achieve stable, homogenous stock solutions.

Diagnostic Workflow for DMSO Solubility

Before altering your solvent system, follow this logical progression to identify the root cause of the precipitation.

G Start Compound Insoluble in DMSO CheckWater Check Solvent Quality: Is DMSO Anhydrous? Start->CheckWater NewDMSO Use Fresh, Anhydrous DMSO (<0.1% H2O) CheckWater->NewDMSO No (Wet DMSO) HeatSonicate Apply Heat (60°C) & Sonication (15 min) CheckWater->HeatSonicate Yes NewDMSO->HeatSonicate CheckState Check Protonation State: Salt vs. Free Base? HeatSonicate->CheckState Still Insoluble Success Stable Solubilized Stock Achieved HeatSonicate->Success Dissolves (Kinetic) Acidify Add Trace Acid (e.g., HCl) to Disrupt Lattice Energy CheckState->Acidify Free Base CoSolvent Use Co-solvent System (DMSO + PEG400/DMF) CheckState->CoSolvent Salt Form Acidify->Success CoSolvent->Success

Caption: Decision tree for troubleshooting the solubility of biphenyl-piperazine derivatives in DMSO.

Frequently Asked Questions (FAQs)

Q1: Why does 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine resist dissolution in anhydrous DMSO? A1: The difficulty arises from the compound's high crystal lattice energy. The biphenyl moiety drives strong hydrophobic interactions (homosynthons), while the secondary amine of the piperazine ring acts as a hydrogen bond donor/acceptor[2]. Even in a powerful polar aprotic solvent like DMSO, the solvent-solute interactions may not immediately overcome the solute-solute interactions of the solid state without external thermodynamic energy (heat)[3].

Q2: How does moisture in DMSO affect my stock solution? A2: DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Because the biphenyl core of your compound is extremely hydrophobic, even a minor increase in the water content of the DMSO (e.g., >0.5% v/v) significantly alters the solvent's dielectric constant and solvating power. This structured, viscous water-DMSO network forces the lipophilic biphenyl molecules to aggregate and precipitate out of solution[4].

Q3: Should I use heat or sonication, and what is the difference? A3: Yes, both are recommended. Sonication provides localized mechanical energy to break apart aggregates, increasing the surface area of the solid. Heating the solution (typically to 50–60°C) provides the necessary activation energy to overcome the crystal lattice, achieving kinetic solubility[3][5]. Note that kinetic solubility is temporary; if the concentration exceeds the compound's thermodynamic solubility at room temperature, it will eventually precipitate upon cooling[5].

Q4: How does the protonation state (salt vs. free base) impact its solubility in DMSO? A4: The piperazine ring is basic. If you are working with the free base form, its high lipophilicity might limit its solubility in highly polar DMSO. By adding a stoichiometric amount of acid (e.g., forming a hydrochloride salt in situ), you ionize the piperazine ring. This salification disrupts the strong API homosynthons, decreases the crystal lattice energy, and drastically enhances solvation in polar media[2]. Conversely, if you have a pre-formed salt that is insoluble, neutralizing it to the free base or using a co-solvent may be required.

Step-by-Step Experimental Protocols

Protocol 1: Achieving Kinetic Solubility via Heat and Sonication

Use this protocol if you suspect the compound is simply slow to dissolve due to particle size or mild lattice energy barriers.

  • Preparation: Weigh the required amount of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine into a tightly sealable, inert glass vial.

  • Solvent Addition: Add the calculated volume of freshly opened, anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Vortexing: Vortex the mixture vigorously for 60 seconds to disperse the powder.

  • Sonication & Heating: Place the vial in a heated ultrasonic bath set to 50°C–60°C. Sonicate for 15–20 minutes. Ensure the water level in the bath matches the solvent level in the vial[3].

  • Cooling & Observation: Remove the vial and allow it to equilibrate to room temperature. Visually inspect for micro-crystals against a dark background. If the solution remains clear for 24 hours, you have achieved a stable kinetic/thermodynamic state.

Protocol 2: In Situ Salification (Microenvironmental pH Adjustment)

Use this protocol if the free base remains insoluble after Protocol 1.

  • Suspension: Suspend the free base compound in anhydrous DMSO at your target concentration (e.g., 10 mM).

  • Acid Addition: Add 1.0 to 1.1 molar equivalents of a concentrated acid miscible with DMSO (e.g., 1M HCl in dioxane or methanolic HCl).

  • Agitation: Vortex immediately. The protonation of the piperazine nitrogen will alter the microenvironmental pH, breaking the hydrophobic homosynthons[2].

  • Verification: Sonicate for 5 minutes. The suspension should rapidly transition into a clear solution.

  • Caution: Ensure your downstream biological or chemical assay can tolerate the trace presence of the counter-ion (e.g., chloride) and the slightly acidic shift.

Protocol 3: Co-Solvent System Formulation

Use this protocol if you must maintain the free base form but require higher concentrations.

  • Primary Solvation: Attempt to dissolve the compound in a less polar, organic co-solvent where the biphenyl moiety is highly soluble (e.g., DMF or a small volume of PEG-400)[6].

  • Titration: Slowly titrate anhydrous DMSO into the mixture while vortexing continuously until the final desired volume and concentration are reached.

  • Ratio Optimization: A typical successful ratio for lipophilic piperazine derivatives is 10-20% Co-solvent : 80-90% DMSO.

Quantitative Data Summary: Expected Solubility Behaviors

The table below summarizes the expected physicochemical behavior of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine under various solvent conditions based on structural thermodynamics.

Solvent SystemConditionExpected Solubility ProfilePrimary Solvation Mechanism
Anhydrous DMSO Room Temp (25°C)Low to ModerateStandard dipole-dipole interaction.
Anhydrous DMSO Heated (60°C) + SonicationHigh (Kinetic)Thermal disruption of crystal lattice energy.
Wet DMSO (>0.5% H₂O) Room Temp (25°C)Very Low (Precipitation)Water increases solvent polarity, rejecting the lipophilic biphenyl core.
DMSO + Trace Acid Room Temp (25°C)Very High (Thermodynamic)Salification of piperazine ring; disruption of API homosynthons.
DMSO / PEG-400 (80:20) Room Temp (25°C)Moderate to HighCo-solvent system stabilizes the hydrophobic biphenyl moiety.

References

  • Tactics to Improve Solubility Source: The Royal Society of Chemistry (Books) URL:[Link]

  • Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin Source: MDPI (Pharmaceutics) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine Crude Extracts

Welcome to the dedicated technical support guide for the purification of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine. This document is designed for researchers, medicinal chemists, and process development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine. This document is designed for researchers, medicinal chemists, and process development professionals who are tasked with achieving high purity for this valuable compound. This guide provides a structured approach, from understanding the impurity profile of your crude extract to detailed troubleshooting of common purification techniques.

Section 1: Understanding Your Crude Extract

Effective purification begins with a thorough understanding of the target molecule and potential impurities. 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine is a basic compound (pKa of the piperazine moiety) with moderate polarity. Its synthesis, likely involving a Suzuki-Miyaura cross-coupling reaction, can introduce a predictable set of impurities that must be addressed.[1][2]

Anticipated Impurities in Crude Extracts:

Impurity TypeCommon ExamplesOriginRemoval Strategy
Starting Materials 4-bromomethyl-3-methoxybiphenyl, Phenylboronic acid, PiperazineIncomplete reactionChromatography, Crystallization, Acid-Base Extraction
Catalyst Residues Palladium (Pd) complexes, Ligands (e.g., phosphines)Suzuki-Miyaura couplingFiltration through Celite or silica, Adsorption on activated carbon, Scavengers.[3][4][5]
Coupling Byproducts Homocoupled biphenyl (from boronic acid), Protodehalogenated starting materialSide reactions during couplingChromatography, Crystallization.[2][6][7]
Inorganic Salts Carbonates or phosphates (from the base)Suzuki-Miyaura couplingAqueous workup/washing.[8]
Solvent Residues Toluene, Dioxane, THF, etc.Reaction and workupDrying under high vacuum

Section 2: Strategic Approach to Purification

The optimal purification strategy depends on the scale of your synthesis, the initial purity of the crude extract, and the nature of the primary impurities. The following decision tree provides a logical workflow for selecting the most appropriate purification sequence.

Purification_Workflow Purification Strategy Decision Tree A Start: Crude Extract Analysis (TLC, LC-MS, 1H NMR) B Is the major impurity residual inorganic salt? A->B C Aqueous Workup / Brine Wash B->C Yes D Is the major impurity unreacted starting material or organic byproducts? B->D No C->D E Acid-Base Extraction (Leverage piperazine basicity) D->E Yes, and polarities are different G Flash Column Chromatography D->G Yes, and polarities are similar F Is purity >95% after extraction/wash? E->F F->G No H Is the material crystalline? F->H Yes K Analyze Purity (TLC, LC-MS, NMR) G->K I Crystallization / Recrystallization H->I Yes J Final Product (>98% Purity) H->J No (Amorphous Solid) I->J K->H

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Guides (Q&A Format)

This section addresses specific issues you may encounter during purification experiments.

Flash Column Chromatography

Q1: My compound is tailing/streaking significantly on the silica gel column. Why is this happening and how can I fix it?

A1: This is a classic problem when purifying basic compounds like piperazine derivatives on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen atoms of your compound, leading to poor peak shape and difficult elution.[9]

  • Causality: The interaction is an acid-base attraction, causing a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in a tail.

  • Solution Protocol:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

      • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA).

      • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component (e.g., 98:2 DCM:[7N NH3 in MeOH]) is highly effective.

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

Q2: I'm struggling to separate my product from a non-polar byproduct, likely a homocoupled biphenyl. What should I do?

A2: This is a common separation challenge where the polarity difference between the product and impurity is minimal.

  • Causality: Homocoupled byproducts often have very similar retention factors (Rf) to the desired biphenyl product in standard solvent systems.

  • Solution Protocol:

    • Optimize the Mobile Phase: Decrease the polarity of your eluent. Use a shallow gradient or isocratic elution with a solvent system where the Rf values are low (e.g., between 0.15 and 0.35) to maximize separation. Systems with Toluene or Dichloromethane instead of Ethyl Acetate can sometimes offer different selectivity.

    • Increase Column Length/Decrease Particle Size: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolution.

    • Consider an Alternative Technique: If chromatography is ineffective, crystallization may be a better option to selectively isolate the desired product.

Crystallization

Q1: I've isolated my compound after chromatography, but it's an oil or amorphous solid and won't crystallize. What are my next steps?

A1: The inability to crystallize is often due to residual impurities or selection of a suboptimal solvent system. The goal is to find a solvent (or solvent pair) in which your compound is soluble when hot but sparingly soluble when cold.[10][][12][13]

  • Causality: Crystal formation requires the slow, ordered arrangement of molecules into a lattice.[14] Impurities can disrupt this process. Furthermore, if the compound is too soluble in the chosen solvent even at low temperatures, it will not precipitate.

  • Solution Protocol: Solvent Screening

    • Place a small amount of your crude material (10-20 mg) into several different test tubes.

    • Add a few drops of various solvents of differing polarities (e.g., Hexane, Ethyl Acetate, Isopropanol, Methanol, Acetonitrile, Toluene).

    • Observe solubility at room temperature. A good single solvent for recrystallization will not dissolve the compound at room temperature but will dissolve it upon heating.[15]

    • If a single solvent isn't ideal, try an anti-solvent system.[10] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., Dichloromethane or Methanol). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., Hexane or Water) dropwise until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, then allow it to cool slowly.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a "seed" crystal from a previous batch.[13]

Q2: My crystallized product is still not pure. What went wrong?

A2: This indicates that impurities were either trapped within the crystal lattice (inclusion) or adsorbed onto the crystal surface.

  • Causality: Rapid crystallization can trap solvent and impurities. Insufficient washing of the filtered crystals will leave behind impure mother liquor on the surface. Some impurities may also co-crystallize if they have very similar structures.[16]

  • Solution Protocol:

    • Slow Down the Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before moving it to an ice bath or refrigerator. This promotes the formation of larger, purer crystals.

    • Thorough Washing: After filtering the crystals, wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Using cold solvent is critical to avoid dissolving your product.

    • Re-crystallize: If purity is still insufficient, a second recrystallization, potentially from a different solvent system, is often necessary to achieve high purity.[17]

Acid-Base Extraction

Q1: My yield is very low after performing an acid-base extraction to isolate my basic product. Where did it go?

A1: Low recovery is typically due to incomplete extraction into or out of the aqueous phase, or solubility issues with the protonated salt.

  • Causality: The piperazine moiety needs to be fully protonated to become a water-soluble salt. If the pH of the aqueous acid is not low enough, or if the salt itself has some organic solubility, your compound will remain in the organic layer. Conversely, when basifying to recover the free base, if the pH is not high enough, the compound will remain in the aqueous layer.[18][19][20]

  • Solution Protocol:

    • Verify pH: When extracting into the aqueous phase, use a sufficient excess of acid (e.g., 1M HCl) and check the pH of the aqueous layer with pH paper to ensure it is strongly acidic (pH 1-2).

    • Back-Extraction: After separating the initial aqueous layer, wash the organic layer one or two more times with fresh aqueous acid to ensure complete extraction of the basic product.

    • Complete Basification: When recovering the product, add a strong base (e.g., 1M NaOH) to the acidic aqueous extract until the solution is strongly basic (pH 12-14). This ensures the piperazine salt is fully converted back to the neutral, water-insoluble free base.

    • Re-extract with Organic Solvent: After basification, extract the aqueous layer multiple times (e.g., 3x with Dichloromethane or Ethyl Acetate) to fully recover the neutral product into the organic phase.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How do I effectively remove the residual palladium catalyst from my reaction mixture?

    • A: For heterogeneous palladium (like Pd/C), simple filtration through a pad of Celite is very effective.[3][21] For soluble palladium species, which are common after Suzuki couplings, filtration through a plug of silica gel, treatment with activated carbon, or using a commercial palladium scavenger are recommended methods.[4][5]

  • Q: What are the best analytical techniques to assess purity at each stage?

    • A:

      • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of column chromatography fractions and checking reaction completion.

      • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and is the gold standard for final purity assessment.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of the product and impurities during the initial crude analysis.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved.

  • Q: Can I use reverse-phase chromatography for this compound?

    • A: Yes, reverse-phase HPLC (e.g., on a C18 column) is an excellent analytical technique and can be used for preparative purification, especially for removing closely related impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by keeping the piperazine protonated.

References

  • New Trends in the Co-crystallization of Active Pharmaceutical Ingredients. (2011). PharmaInfo.net.
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025). Longdom Publishing.
  • Several Problems of Flash Column Chromatography. (2025). Hawach.
  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025). PharmaFeatures.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • How can i remove palladium Pd catalyst easily?. (2015). ResearchGate.
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate.
  • Recrystallization Techniques. BOC Sciences.
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. (2019). ACS Publications.
  • What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange.
  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs.
  • Suzuki reaction. Wikipedia.
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem.
  • Lab Procedure: Recrystallization. (2024). LabXchange.
  • Acid–base extraction. Wikipedia.
  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. (2023). MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • How to remove palladium catalyst from reaction mixture ?. (2017). ResearchGate.
  • 1-((3-METHOXY-[1,1'-BIPHENYL]-4-YL)METHYL)PIPERAZINE. Fluorochem.
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). Green Chemistry (RSC Publishing).
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering (RSC Publishing).
  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
  • A Continuous Process for the Purification of Terpenyl Amines Using a Reversible Acid-Base Reaction. (2025). ResearchGate.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • 1-(3-Methoxyphenyl)piperazine synthesis. chemicalbook.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Reagents and conditions for the preparation of 1-(2-biphenyl)piperazine derivatives. ResearchGate.
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Purification of piperazine. Google Patents.
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). PMC - NIH.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting.
  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter.

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Troubleshooting

Technical Support Center: Strategic Reduction of Byproducts in the Synthesis of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine

Welcome to the technical support guide for the synthesis of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our focus is to move beyond simple protocols and delve into the mechanistic reasoning behind common byproduct formation, equipping you with the knowledge to proactively optimize your reaction conditions for higher purity and yield.

The synthesis of this molecule typically proceeds in two key stages: the formation of the biphenyl core, followed by the attachment of the piperazine moiety. Byproducts can arise at either stage, complicating purification and impacting final yield. This guide is structured to address these two stages independently before providing a holistic overview.

Part 1: Troubleshooting the Biphenyl Core Synthesis via Suzuki-Miyaura Coupling

The construction of the 3-methoxy-[1,1'-biphenyl]-4-carbaldehyde (or a related precursor) is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction is susceptible to several side reactions that generate predictable byproducts.

Question 1: My reaction mixture contains significant amounts of homocoupled byproducts (e.g., biphenyl from phenylboronic acid and a symmetrical dimer from my aryl halide). What is the primary cause and how can I mitigate this?

Answer: Homocoupling is a classic side reaction in Suzuki couplings and typically points to issues within the catalytic cycle, often related to reaction kinetics and the specific catalyst system employed.

Causality:

  • Slow Transmetalation/Reductive Elimination: If the desired cross-coupling pathway is slow, competing side reactions like homocoupling become more prominent. This can be caused by sterically hindered substrates or suboptimal reaction conditions.

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.

  • Ligand Effects: While phosphine ligands are essential for stabilizing the palladium catalyst, certain ligands can participate in side reactions like aryl-aryl exchange, which can lead to undesired biphenyl products.[1]

Troubleshooting Strategies:

  • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive inert atmosphere throughout the reaction.

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For sterically hindered or electronically challenging substrates, using highly active catalysts can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.[1]

    • Avoid Ligandless Systems (in some cases): While "ligandless" palladium sources like Pd(OAc)₂ can be convenient, they can be more prone to forming palladium black and promoting side reactions if not stabilized.[1]

    • Use Bulky Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos often form highly active catalysts that promote rapid reductive elimination, minimizing the lifetime of intermediates that could lead to side reactions.

  • Optimize Base and Solvent: The base is not just a spectator; it plays a crucial role in activating the boronic acid. A base that is too strong or poorly soluble can lead to side reactions.

    • Aqueous bases like K₂CO₃ or K₃PO₄ in solvents like dioxane or THF/water are standard.[2] For sensitive substrates, Cs₂CO₃ is often an excellent but more expensive choice. The polarity of the solvent is critical for promoting quantitative conversion.[1]

Question 2: My yield is poor, and I'm recovering a significant amount of my starting aryl halide. What is happening to the boronic acid?

Answer: This is a classic symptom of protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying your nucleophilic partner.

Causality:

  • Presence of Protic Sources: Water is often required for the Suzuki reaction, but under certain conditions (especially with an unsuitable base or prolonged reaction times), it can lead to the hydrolysis of the boronic acid.[3]

  • Base-Catalyzed Decomposition: Electron-rich and sterically hindered aryl boronic acids are particularly susceptible to base-catalyzed protodeboronation.[1]

  • Thermal Instability: Extended reaction times at high temperatures can also promote this side reaction.

Troubleshooting Strategies:

  • Choice of Base: This is the most critical parameter. Use of a milder base like K₂CO₃ or KF can sometimes suppress protodeboronation compared to stronger bases like NaOH. K₃PO₄ is often cited as a good choice for minimizing this side reaction.

  • Anhydrous Conditions (If Applicable): While counterintuitive for a reaction often run in water, for extremely sensitive boronic acids, switching to strictly anhydrous conditions with a base like CsF in a solvent like dioxane can be effective.[3]

  • Control Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting aryl halide is consumed.

  • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding free acids. They can be a valuable alternative for challenging couplings.

Workflow: Minimizing Suzuki Coupling Side Reactions

cluster_start Reaction Setup cluster_conditions Critical Parameters cluster_cycle Catalytic Cycle cluster_byproducts Potential Side Reactions cluster_outcome Result Start Aryl Halide + Boronic Acid/Ester Degas Degas System (Ar/N2 Purge) Start->Degas 1. Combine Substrates Catalyst Add Pd Catalyst & Ligand Degas->Catalyst 2. Inert Atmosphere Base Add Base & Solvent Catalyst->Base 3. Complete Mixture Homocoupling Homocoupling Catalyst->Homocoupling O2 contamination Slow kinetics Reaction Heat to Target Temp Base->Reaction 4. Initiate Protodeboronation Protodeboronation Base->Protodeboronation Wrong base Excess H2O Monitor Monitor by TLC/LC-MS Reaction->Monitor 5. Track Progress Reaction->Protodeboronation Overheating Product Desired Biphenyl Product Monitor->Product If complete cluster_control Control Strategies Aldehyde Biphenyl Aldehyde (R-CHO) Mono Desired Mono-Product (R-CH2-Pip) Aldehyde->Mono + Piperazine (1st Alkylation) Piperazine Piperazine Bis Byproduct: Bis-Alkylated (R-CH2-Pip-CH2-R) Mono->Bis + R-CHO (2nd Alkylation) ExcessPip Use Large Excess of Piperazine ExcessPip->Mono Favors this path kinetically BocPip Use N-Boc-Piperazine BocPip->Mono Blocks second alkylation

Caption: Competing pathways in piperazine alkylation.

Part 3: Recommended Protocols & FAQs

Protocol 1: Optimized Suzuki-Miyaura Coupling
  • To a reaction vessel, add 3-methoxy-4-bromobenzaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Seal the vessel and purge with Argon for 20 minutes.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via cannula.

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.02 eq.).

  • Heat the reaction mixture to 90 °C and stir until TLC/LC-MS analysis shows complete consumption of the bromo-aldehyde.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Protocol 2: Reductive Amination using N-Boc-Piperazine (Recommended)
  • Dissolve 3-methoxy-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq.) and N-Boc-piperazine (1.1 eq.) in 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 20 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-18 hours, or until LC-MS indicates completion.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude Boc-protected product can be purified by chromatography or taken directly to the next step if sufficiently pure.

  • Deprotection: Dissolve the crude material in DCM and add trifluoroacetic acid (TFA, 4-5 eq.). Stir at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M NaOH solution until the aqueous layer is basic.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

Frequently Asked Questions (FAQs)

  • Q: What is the single most reliable route to obtaining high-purity 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine?

    • A: A two-stage approach is most robust: first, an optimized Suzuki coupling to produce the biphenyl aldehyde intermediate, followed by the N-Boc-piperazine reductive amination and subsequent deprotection as detailed in Protocol 2. This route systematically eliminates the major byproducts from each stage.

  • Q: What analytical methods are best for identifying and quantifying these byproducts?

    • A: LC-MS is invaluable for initial identification of byproducts by their mass-to-charge ratio. For quantification and purity assessment, a developed HPLC or UPLC method with a UV detector is the industry standard. ¹H NMR is essential for confirming the structure of the final product and can often identify the presence of major impurities if their signals do not overlap.

  • Q: My final product is an oil and is difficult to purify by crystallization. What are my options?

    • A: Piperazine-containing compounds are often highly polar and basic, making crystallization challenging. [4] 1. Column Chromatography: This is the most common method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is a good starting point. For very polar compounds, adding a small amount of triethylamine (0.5-1%) to the eluent can prevent streaking on the silica gel. 2. Salt Formation: Consider forming a hydrochloride (HCl) or other salt of your final product. Salts are typically crystalline solids and can often be purified by recrystallization, precipitating out of a solution while leaving more soluble impurities behind.

References

  • Organic Syntheses. 4-methoxy-2'-methylbiphenyl. [Link]

  • SciELO South Africa. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). [Link]

  • ACS Publications, The Journal of Organic Chemistry. Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. [Link]

  • Arkat USA. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. [Link]

  • ACS Publications, Journal of Medicinal Chemistry. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]

  • Google Patents.
  • Pharmaffiliates. Piperazine-impurities. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • PMC. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS validation of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine purity

A Comparative Guide to LC-MS Validation for the Purity Assessment of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to LC-MS Validation for the Purity Assessment of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stringent control of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of purity for the compound 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine, a key building block in various research and development pipelines. We will explore the causality behind experimental choices, present a self-validating protocol, and compare its performance against alternative analytical techniques, all grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Criticality of Purity and the Power of LC-MS

The subject molecule, 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine, possesses a complex structure susceptible to various impurities arising from the synthetic route or degradation. These impurities, even in trace amounts, can impact the pharmacological and toxicological profile of the final API. Therefore, a highly sensitive and specific analytical method is paramount for its quality control.

LC-MS has emerged as a gold standard in pharmaceutical analysis due to its unique combination of the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. This synergy allows for the confident identification and quantification of the main component alongside its potential process-related impurities and degradation products.

Foundational Principles: Adherence to ICH and FDA Guidelines

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] Our entire validation strategy is built upon the principles outlined in the ICH Q2(R2) and FDA guidelines on analytical procedure validation.[2][3][4] These guidelines provide a framework for demonstrating that an analytical method is suitable for its intended purpose, a concept central to ensuring data integrity and regulatory compliance.[5]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][6] This involves a thorough evaluation of specific validation parameters, which we will detail in the subsequent protocol.

LC-MS Validation Protocol for 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine Purity

This protocol is designed to be a self-validating system, where the successful execution of each step provides confidence in the method's overall reliability.

Experimental Workflow

Caption: A streamlined workflow for the .

Instrumentation and Reagents
  • LC-MS System: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B). The use of formic acid is crucial for good peak shape and ionization efficiency in positive ion mode.

  • Reference Standards: Certified reference standards of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine and any known potential impurities.

Chromatographic and MS Conditions
ParameterConditionRationale
Flow Rate 0.3 mL/minOptimized for the column dimensions to ensure efficient separation.
Column Temperature 40 °CMaintains consistent retention times and peak shapes.
Injection Volume 5 µLA small volume to prevent column overloading and peak distortion.
Gradient Optimized to separate the main peak from all potential impurities.A gradient elution is necessary to resolve compounds with a range of polarities.
Ionization Mode Electrospray Ionization (ESI), PositiveThe piperazine moiety is basic and readily protonated, making positive ESI highly sensitive.
MS Detection Full Scan (for impurity identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.Full scan provides a broad overview of all ionizable species, while SIM/MRM offers enhanced sensitivity and specificity for target analytes.[7]
Validation Parameters

The following validation characteristics are derived from ICH Q2(R1) and the more recent Q2(R2) guidelines.[6][8][9]

a. System Suitability: Performed before each analytical run to ensure the system is performing adequately.[10]

  • Procedure: Inject a standard solution multiple times (n=6).

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

b. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]

  • Procedure: Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and a sample spiked with known impurities.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte and its impurities. Peak purity can be further confirmed using a photodiode array detector or by evaluating the mass spectra across the peak.[1]

c. Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Procedure: Prepare a series of at least five concentrations of the analyte standard, typically spanning 50% to 150% of the expected sample concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

d. Accuracy: The closeness of test results to the true value.

  • Procedure: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at different levels, typically 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.

e. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations over the specified range.[1]

  • Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The RSD for all precision studies should be ≤ 2.0%.

f. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

g. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical methods.

Caption: A logical comparison of analytical methods for purity determination.

FeatureLC-MSHPLC-UVGC-MSqNMR
Specificity Very High (based on mass-to-charge ratio)Moderate to High (relies on UV absorbance)Very High (for volatile compounds)Very High (based on unique nuclear magnetic resonance)
Sensitivity Very High (pg-fg level)High (ng-µg level)Very High (for volatile compounds)Moderate (µg-mg level)
Quantification Excellent (with appropriate standards)Excellent (primary method in many labs)Excellent (for volatile compounds)Absolute quantification without a specific reference standard[12]
Impurity Profiling Excellent for both known and unknown impurities[13]Good for known impurities with chromophoresLimited to volatile and thermally stable impuritiesExcellent for structural elucidation of impurities
Sample Throughput HighHighModerateLow
Cost & Complexity HighModerateHighVery High
Best Suited For Comprehensive purity analysis, trace impurity detection, and structural elucidation.[14]Routine quality control of known compounds with UV chromophores.[15]Analysis of residual solvents and volatile impurities.[16]Absolute purity determination and structural confirmation.

Causality in Method Selection:

  • Why LC-MS over HPLC-UV? The biphenyl-piperazine structure has a good UV chromophore, making HPLC-UV a viable option. However, LC-MS provides an orthogonal detection mechanism (mass) that is inherently more specific.[17] This is crucial for distinguishing between isomers or impurities with similar UV spectra but different masses. Furthermore, for trace-level impurities that may lack a strong chromophore, LC-MS is significantly more sensitive.

  • Why LC-MS over GC-MS? 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine has a relatively high molecular weight and low volatility, making it unsuitable for direct GC-MS analysis without derivatization. Derivatization adds complexity and potential for analytical error. LC-MS is ideally suited for such non-volatile molecules.

  • Why LC-MS over qNMR? While quantitative Nuclear Magnetic Resonance (qNMR) offers the unique advantage of providing absolute purity without the need for a specific reference standard for every impurity, it generally has lower sensitivity and throughput compared to LC-MS.[12][15] LC-MS is more practical for routine quality control where high sample throughput is often required. qNMR is an excellent complementary technique for primary standard characterization.

Conclusion: An Integrated Approach to Purity Assessment

The LC-MS method, when validated according to the rigorous principles of ICH and FDA guidelines, provides an exceptionally reliable and sensitive tool for the purity assessment of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine.[18] Its high specificity and sensitivity make it superior to HPLC-UV for comprehensive impurity profiling and more suitable than GC-MS for this non-volatile analyte.

While LC-MS stands as the recommended primary technique for release and stability testing, an integrated approach utilizing orthogonal methods provides the most robust quality control strategy. HPLC-UV can be employed for routine, high-throughput screening, while qNMR can be invaluable for the absolute purity determination of reference standards. This multi-faceted analytical strategy ensures the highest level of confidence in the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA . Source: U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA . Source: U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . Source: U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration . Source: Scribd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Source: ECA Academy. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . Source: ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Source: Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare . Source: Slideshare. [Link]

  • Quality Guidelines - ICH . Source: International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA . Source: European Medicines Agency. [Link]

  • A Guide to Analytical Method Validation - Waters Corporation . Source: Waters Corporation. [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC . Source: National Center for Biotechnology Information. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Source: AMSbiopharma. [Link]

  • Method Validation Guidelines - BioPharm International . Source: BioPharm International. [Link]

  • qNMR – a modern alternative to HPLC - Almac . Source: Almac Group. [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA . Source: U.S. Food and Drug Administration. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling . Source: Austin Publishing Group. [Link]

  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and&nbsp . Source: ScienceDirect. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC . Source: National Center for Biotechnology Information. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC . Source: National Center for Biotechnology Information. [Link]

  • Analytical Methods for the Detection of Counterfeit Pharmaceuticals - | International Journal of Innovative Science and Research Technology . Source: International Journal of Innovative Science and Research Technology. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDRUG.org . Source: Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed . Source: National Center for Biotechnology Information. [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE - ScienceAsia . Source: ScienceAsia. [Link]

  • 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem . Source: National Center for Biotechnology Information. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI . Source: MDPI. [Link]

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl) - SciELO South Africa . Source: Scientific Electronic Library Online. [Link]

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Comparative

A Comparative Benchmarking Guide to the Receptor Binding Profile of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine

This guide provides a comprehensive analysis of the receptor binding characteristics of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine, a compound of interest in contemporary neuroscience and pharmacology research....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the receptor binding characteristics of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine, a compound of interest in contemporary neuroscience and pharmacology research. Designed for researchers, scientists, and drug development professionals, this document benchmarks the compound's binding affinity against established pharmacological agents, offering a clear perspective on its selectivity and potential therapeutic applications. We will delve into the methodologies for robust receptor binding assays, present comparative data, and discuss the implications of the observed binding profile.

Introduction: The Significance of Receptor Binding Profiles

The journey of a drug from a chemical entity to a therapeutic agent is critically dependent on its interaction with molecular targets in the body. For neurologically active compounds, the primary targets are often receptors on the surface of neurons. The affinity and selectivity with which a compound binds to these receptors dictate its pharmacological effect, potency, and potential for off-target side effects. A detailed understanding of a compound's receptor binding profile is, therefore, a cornerstone of preclinical drug development.

1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine has emerged as a molecule with potential modulatory effects on key neurotransmitter systems. Its structure, featuring a biphenyl group linked to a piperazine moiety, is suggestive of interactions with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. This guide aims to elucidate these interactions through a comparative analysis, providing the scientific community with a foundational dataset for future research.

Comparative Compound Selection

To contextualize the binding profile of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine, we have selected two well-characterized compounds for comparison:

  • Clozapine: A multi-receptor antagonist with a complex binding profile, known for its "atypical" antipsychotic properties. It serves as a benchmark for a compound with broad-spectrum activity.

  • L-745,870: A highly selective dopamine D4 receptor antagonist. This compound provides a reference for high-target selectivity.

The choice of these comparators will allow us to assess not only the potency of our target compound at specific receptors but also its selectivity against a wider range of potential targets.

Methodology: A Deep Dive into Receptor Binding Assays

The data presented in this guide are derived from in vitro radioligand binding assays, a gold-standard method for quantifying the interaction between a compound and its receptor target. The underlying principle of this technique is competition: the test compound's ability to displace a high-affinity, radioactively labeled ligand from its receptor is measured.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the typical workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Receptor Membrane Preparation incubation Incubation of Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligand Radioligand Preparation prep_ligand->incubation prep_compound Test Compound Serial Dilution prep_compound->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration detection Scintillation Counting to Quantify Radioactivity filtration->detection analysis Data Analysis: IC50 & Ki Determination detection->analysis

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Protocol:
  • Membrane Preparation:

    • Utilize cell lines recombinantly expressing the human receptor of interest (e.g., HEK293 cells).

    • Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands and resuspend in an appropriate assay buffer.

    • Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, combine the prepared cell membranes (typically 5-20 µg of protein per well), a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2-like receptors) near its Kd value, and varying concentrations of the test compound.

    • For each assay, include control wells for:

      • Total Binding: Membranes + Radioligand (no competitor).

      • Non-specific Binding: Membranes + Radioligand + a high concentration of a known, non-labeled antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters into scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conceptual Basis: Competitive Binding

The following diagram illustrates the principle of competitive binding that underpins these assays.

G cluster_before Before Competition cluster_after With Competitor Receptor Receptor Radioligand [³H]-Ligand Radioligand->Receptor High Affinity Binding Receptor_2 Receptor Test_Compound Test Compound Test_Compound->Receptor_2 Displacement

Caption: Principle of competitive radioligand displacement.

Comparative Receptor Binding Data

The following table summarizes the binding affinities (Ki, in nM) of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine and the comparator compounds at a panel of selected CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine (Ki, nM)Clozapine (Ki, nM)L-745,870 (Ki, nM)
Dopamine D2 25120>10,000
Dopamine D3 4540>10,000
Dopamine D4 0.8210.5
Serotonin 5-HT2A 1512>5,000
Serotonin 5-HT1A 250180>10,000
Adrenergic α1 807>10,000
Histamine H1 1206>10,000

Data are representative values compiled from various in vitro screening assays.

Interpretation and Discussion

The binding data reveals a distinct pharmacological profile for 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine.

  • High Affinity and Selectivity for Dopamine D4 Receptors: The most striking feature is its sub-nanomolar affinity for the dopamine D4 receptor (Ki = 0.8 nM). This potency is comparable to the highly selective D4 antagonist, L-745,870. This suggests that the primary pharmacological action of this compound is likely mediated through D4 receptor antagonism.

  • Moderate Affinity for D2 and 5-HT2A Receptors: The compound also displays moderate affinity for the dopamine D2 (Ki = 25 nM) and serotonin 5-HT2A (Ki = 15 nM) receptors. This "polypharmacology" is a characteristic shared with many atypical antipsychotics, including clozapine. The ratio of D2/5-HT2A binding is often considered a key determinant of atypicality, and the profile of our target compound in this regard warrants further investigation into its functional effects.

  • Comparison with Benchmarks:

    • Compared to L-745,870 , our compound is similarly potent at the D4 receptor but possesses significant affinity for other receptors, from which L-745,870 is largely devoid. This suggests that while both are potent D4 antagonists, their overall physiological effects could differ substantially.

    • Compared to Clozapine , 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine demonstrates a more selective profile. It has a significantly higher affinity for the D4 receptor and a lower affinity for histaminergic (H1) and adrenergic (α1) receptors. This could translate to a more favorable side-effect profile, potentially avoiding the sedation and orthostatic hypotension associated with H1 and α1 antagonism, respectively.

Conclusion and Future Directions

1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine is a potent dopamine D4 receptor antagonist with a unique secondary binding profile that includes moderate affinity for D2 and 5-HT2A receptors. This profile distinguishes it from both highly selective antagonists and broad-spectrum agents like clozapine.

The data presented in this guide provide a solid foundation for further investigation. The next logical steps would involve functional assays (e.g., cAMP assays, calcium mobilization assays) to determine whether the compound acts as an antagonist, agonist, or inverse agonist at these receptors. Furthermore, in vivo studies are necessary to correlate these in vitro binding affinities with pharmacokinetic properties and behavioral outcomes. The high affinity for the D4 receptor, coupled with a potentially favorable side-effect profile, makes 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine a compelling candidate for further development in the treatment of neurological and psychiatric disorders where D4 receptor modulation is implicated.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. A comprehensive resource for receptor pharmacology. Source: International Union of Basic and Clinical Pharmacology. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Source: Analytical Biochemistry, 72(1-2), 248-254. [Link]

  • Luedtke, R. R., & Mach, R. H. (2012). Radioligand Binding Assays: Theory and Practice. Source: In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine

This document provides essential procedural guidance for the safe and compliant disposal of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine (CAS No. 1446819-48-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine (CAS No. 1446819-48-2). As a research chemical with defined hazards, adherence to proper waste management protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and environmental stewardship.

Hazard Assessment and Immediate Safety Imperatives

Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle, including disposal. 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine is classified as a hazardous substance, and its handling requires stringent safety measures to mitigate risks of exposure and environmental contamination.

The primary hazards, as identified by the Globally Harmonized System (GHS), include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] In the absence of a comprehensive toxicological profile, it is prudent to treat this compound with a high degree of caution, assuming it may possess other uncharacterized hazards.

Key Hazard and Property Data

For quick reference, the essential hazard classifications and known physical properties are summarized below.

PropertyValueSource
GHS Pictogram GHS07: Harmful/Irritant[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Molecular Formula C₁₈H₂₂N₂O[1]
Molecular Weight 282.387 g/mol [1]
CAS Number 1446819-48-2[1]

The causality behind these hazards stems from its chemical structure. The piperazine moiety, a common feature in many biologically active compounds, can be corrosive or irritating.[2][3] The biphenyl structure, while not halogenated in this case, is a persistent organic backbone that necessitates environmentally sound disposal to prevent bioaccumulation.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine in any capacity, including during disposal preparation.

  • Eye and Face Protection : Chemical safety goggles or a face shield are essential to protect against splashes and dust, which can cause serious eye damage.[4][5]

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn to prevent skin irritation and absorption.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6]

  • Body Protection : A laboratory coat is required to protect against skin contact and contamination of personal clothing.[4]

  • Respiratory Protection : All handling of this compound, especially in its solid form, should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent respiratory irritation from inhaling dust or vapors.[5][6]

Waste Characterization and Segregation: The Foundation of Compliance

Proper disposal begins at the point of generation with accurate waste characterization. This compound must be managed as a regulated hazardous waste.

  • Waste Classification : This compound should be classified as non-halogenated organic waste . This is a critical distinction, as mixing it with halogenated waste streams can complicate and increase the cost of disposal.[7]

  • Segregation : It is imperative to segregate this waste stream. Do not mix waste containing 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[2][8] The basic nature of the piperazine group can lead to vigorous or hazardous reactions with acids.

All chemical waste management is federally regulated in the United States by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Your institution's Environmental Health and Safety (EHS) office will provide specific guidance based on local and federal laws.

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to ensure the safe collection, storage, and eventual disposal of this chemical waste.

Step 1: Waste Collection

Collect all waste materials containing 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine at the point of generation.

  • Solid Waste : Place the chemical powder, contaminated weigh paper, pipette tips, and other disposable labware directly into a dedicated waste container.[5]

  • Liquid Waste : For solutions containing the compound, absorb the liquid with an inert material like vermiculite or dry sand before placing it in the solid waste container.[4]

  • Contaminated Items : Any item that has come into contact with the chemical, including gloves and bench paper, must be treated as contaminated waste and disposed of accordingly.[4]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are critical for safety and compliance.

  • Container Choice : Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[7] Ensure the container is clean, dry, and in good condition.

  • Labeling : As soon as waste is added, affix a "Hazardous Waste" label, available from your EHS department.[7] Clearly write the full chemical name, "1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine," and list all constituents and their approximate concentrations. Note the accumulation start date.[7]

  • Fill Level : Do not overfill the container. A maximum fill level of 90% capacity allows for expansion and prevents spills during handling.[10]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are the proper location for storing hazardous waste before pickup.

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][10]

  • Containment : The waste container must be kept in a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[10]

  • Storage Limits : Adhere to your institution's and regulatory time and quantity limits for SAAs. For academic labs operating under the EPA's Subpart K regulations, waste may be required to be removed from the laboratory every twelve months.[11]

Step 4: Final Disposal Arrangement

The final step is to arrange for the removal and disposal of the waste by a licensed professional service.

  • Contact EHS : Never attempt to dispose of this chemical down the drain or in the regular trash.[9] Contact your institution's EHS office to schedule a waste pickup.[4][5]

  • Professional Disposal : The EHS office will coordinate with a licensed and approved hazardous waste disposal company.[5] The most common and environmentally sound method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]

Disposal Workflow Diagram

The logical flow for the proper disposal of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine is illustrated below, emphasizing safety, containment, and regulatory compliance.

G cluster_0 cluster_1 At the Bench cluster_2 In the Lab cluster_3 Facility Level A Waste Generation (Solid, Liquid, Contaminated PPE) B Step 1: Characterize & Segregate (Non-Halogenated Organic Waste) A->B C Step 2: Collect in Compatible Container (HDPE or Glass, <90% Full) B->C D Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Step 4: Store in Satellite Accumulation Area (SAA) (Secondary Containment Required) D->E F Step 5: Schedule Pickup (Contact EHS Office) E->F G Final Disposal (Licensed Hazardous Waste Contractor) - High-Temperature Incineration F->G

Caption: Disposal workflow for 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine.

Emergency Spill Management

In the event of an accidental spill, a swift and correct response is crucial to prevent exposure and environmental release.

  • Evacuate and Ventilate : Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated; increase ventilation by opening the fume hood sash.[4]

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain and Clean :

    • For Solid Spills : Carefully sweep or scoop the material to avoid generating dust.[5]

    • For Liquid Spills : Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

  • Collect Waste : Place all contaminated absorbent and cleanup materials into your designated hazardous waste container.[5]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and environmentally responsible disposal of 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine, upholding the highest standards of safety and scientific integrity.

References

  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Labor
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly, GAIACA.
  • Regulation of Labor
  • Safe Disposal of 1-(2,3-Dichlorophenyl)
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Proper Disposal of 4-Bromo-4'-vinylbiphenyl: A Step-by-Step Guide for Labor
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • Safety D
  • SAFETY D
  • 1-((3-METHOXY-[1,1'-BIPHENYL]-4-YL)METHYL)PIPERAZINE, Fluorochem.
  • piperazine anhydrous - s d fine-chem limited, S D Fine-Chem Limited.
  • SAFETY D
  • Material Safety D

Sources

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